2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid

Lipophilicity Membrane permeability ADME prediction

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940228-68-2, MDL MFCD09434076) is a synthetic small molecule with the molecular formula C19H20N2O4 and a molecular weight of 340.38 g/mol. It belongs to the class of N-substituted phthalamic acid derivatives, featuring a benzoic acid core linked via a phenylcarbamoyl bridge to a 3-methylbutanoyl (isovaleryl) amide substituent.

Molecular Formula C19H20N2O4
Molecular Weight 340.4g/mol
CAS No. 940228-68-2
Cat. No. B354577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid
CAS940228-68-2
Molecular FormulaC19H20N2O4
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
InChIKeyUOYWKADBWIMCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940228-68-2): Structural Identity and Comparator Landscape for Procurement Decisions


2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940228-68-2, MDL MFCD09434076) is a synthetic small molecule with the molecular formula C19H20N2O4 and a molecular weight of 340.38 g/mol . It belongs to the class of N-substituted phthalamic acid derivatives, featuring a benzoic acid core linked via a phenylcarbamoyl bridge to a 3-methylbutanoyl (isovaleryl) amide substituent [1]. The compound is commercially supplied as a research-grade chemical (purity ≥95%) by vendors including Santa Cruz Biotechnology (sc-304317, $284/500 mg) and Matrix Scientific, positioned within a broader catalog series of structurally analogous benzoic acid and cyclohexanecarboxylic acid derivatives that share a common 2-({4-[(R)carbonyl]anilino}carbonyl) scaffold . No peer-reviewed bioactivity data, patent exemplification, or target-engagement studies have been identified for this specific compound in publicly searchable databases (PubChem, ChEMBL, PubMed, BindingDB) as of the search date, indicating that it is primarily used as a screening compound or synthetic intermediate in early-stage research. Caution is warranted: one vendor listing incorrectly conflates this compound with mefenamic acid (an anthranilic acid NSAID), which is structurally and pharmacologically unrelated .

Why Generic Substitution Fails for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid: Physicochemical Divergence Within a Shared Scaffold Series


Although several compounds in the Santa Cruz Biotechnology sc-3043xx series share an identical 2-({4-[(R)carbonyl]anilino}carbonyl) core scaffold and the same polar surface area (PSA = 95.5 Ų), their computed lipophilicity (LogP) values diverge substantially depending on the nature of the R-substituent and the aromatic versus saturated character of the carboxylic acid ring system . The target compound (R = 3-methylbutanoyl, benzoic acid core) exhibits a LogP of 3.77, which is higher than the ethylamino analog (LogP = 2.85), the butylamino analog (LogP ≈ 3.17–3.63), and the cyclohexane analog (LogP ≈ 3.50–3.65) [1]. These LogP differences of up to 0.9 log units translate to approximately an 8-fold difference in octanol-water partition coefficient, which can meaningfully affect membrane permeability, non-specific protein binding, and assay compatibility in cell-based screening . Furthermore, the aromatic benzoic acid core of the target compound enables π-π stacking interactions that are absent in the saturated cyclohexanecarboxylic acid analog (CAS 940203-36-1), while the branched isovaleryl substituent presents a steric profile distinct from the linear butylamino or smaller ethylamino substituents . Procuring a generic analog without considering these physicochemical differences risks confounding structure-activity relationship (SAR) interpretation and compromising experimental reproducibility in assays where lipophilicity-driven parameters matter.

Quantitative Differentiation Evidence for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940228-68-2) Versus Closest Structural Analogs


Computed Lipophilicity (LogP): Highest logP Among Benzoic Acid Core Analogs in the sc-3043xx Series

The target compound exhibits a computed LogP of 3.77, which is the highest value among all benzoic acid-core analogs in the Santa Cruz sc-3043xx series and exceeds that of the corresponding cyclohexane analog [1]. This LogP value is 0.92 log units higher than the ethylamino analog (LogP = 2.85) and 0.14–0.60 log units higher than the butylamino analog (LogP range 3.17–3.63), reflecting the increased hydrophobicity conferred by the branched isovaleryl substituent . A ΔLogP of 0.92 corresponds to an approximately 8.3-fold higher octanol-water partition coefficient, which has practical implications for compound partitioning in cellular assays .

Lipophilicity Membrane permeability ADME prediction Assay compatibility

Aromatic vs. Saturated Ring Core: Structural Determinant of π-Stacking Capability

The target compound possesses a benzoic acid aromatic ring core, whereas its closest direct analog (CAS 940203-36-1, sc-304318) replaces the aromatic ring with a saturated cyclohexane ring . This structural difference has profound implications for intermolecular interactions: the aromatic benzoic acid core can participate in π-π stacking and cation-π interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, while the cyclohexane analog cannot . Both compounds share identical PSA values (95.5 Ų) and the same 3-methylbutanoyl substituent, isolating the ring saturation as the sole structural variable . The molecular weight difference is small (340.38 vs. 346.4 g/mol), but the conformational flexibility differs: the cyclohexane ring adds sp³-hybridized carbons that increase rotational degrees of freedom and may reduce binding entropy relative to the more rigid aromatic system.

Aromatic interactions Protein binding Crystal engineering Molecular recognition

Branched Isovaleryl Substituent: Steric and Hydrophobic Differentiation from Linear Alkylamino Analogs

The 3-methylbutanoyl (isovaleryl) substituent on the target compound provides a branched C5-acyl group, in contrast to the linear n-butylamino substituent on analog CAS 940210-57-1 (sc-304319) and the smaller ethylamino substituent on analog CAS 945185-45-5 (sc-304325) . The branched isovaleryl group has a larger steric footprint (greater van der Waals volume) and a distinct spatial orientation compared to the linear butyl chain, which can differentially engage hydrophobic sub-pockets in protein targets . The PSA is invariant across all three analogs (95.5 Ų), confirming that the differentiation arises purely from the substituent's steric and hydrophobic character rather than changes in hydrogen-bonding capacity . The LogP trend (isovaleryl = 3.77 > n-butylamino ≈ 3.17–3.63 > ethylamino = 2.85) confirms the rank order of hydrophobicity matches substituent size and branching.

Steric effects Hydrophobic packing Substituent SAR Ligand efficiency

Supply Chain Viability: Active vs. Discontinued Product Status and Multi-Vendor Availability

The target compound (CAS 940228-68-2) is actively stocked by Santa Cruz Biotechnology (sc-304317, 500 mg, $284.00) and listed by Matrix Scientific and American Custom Chemicals Corporation, with purity specifications ranging from ≥95% (CymitQuimica/Biosynth) to 96% (Molbase/ACCC) . However, CymitQuimica lists the alternative product code 10-F723945 for the same compound as 'Discontinued' (1g and 5g pack sizes), indicating potential supply constraints for certain sourcing channels . In contrast, the cyclohexane analog (CAS 940203-36-1, sc-304318) is also actively stocked at the same price point ($284/500 mg), while the ethylamino analog (CAS 945185-45-5) is available at a lower price ($189/500 mg) . The target compound is the only analog in the series combining the aromatic benzoic acid core with the 3-methylbutanoyl substituent, making it non-substitutable for applications requiring both features simultaneously.

Commercial availability Supply chain Procurement risk Vendor comparison

Optimal Research and Procurement Application Scenarios for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940228-68-2)


Cell-Based Phenotypic Screening Requiring High Passive Membrane Permeability

With the highest computed LogP (3.77) among all benzoic acid-core analogs in the sc-3043xx series, this compound is the preferred choice for cell-based phenotypic assays where passive diffusion across the plasma membrane is critical for intracellular target engagement [1]. The approximately 8-fold higher predicted octanol-water partition coefficient compared to the ethylamino analog (LogP = 2.85) suggests superior membrane partitioning, which may translate to higher intracellular concentrations at equivalent extracellular dosing . Researchers should prioritize this compound over the more polar ethylamino or butylamino analogs when designing cell-based screens targeting intracellular enzymes or receptors.

Structure-Activity Relationship (SAR) Studies Probing Hydrophobic Pocket Geometry

The branched isovaleryl substituent provides a sterically constrained, moderately bulky hydrophobic group that is structurally distinct from both the flexible linear n-butylamino chain and the small ethylamino group [1]. This compound fills a specific niche in SAR campaigns aimed at mapping the steric tolerance and shape complementarity of hydrophobic sub-pockets in protein targets . Its use alongside the cyclohexane analog (sc-304318) allows deconvolution of aromatic π-stacking contributions (present only in the benzoic acid core) from hydrophobic packing effects (present in both), providing a more complete SAR map than either compound alone .

Synthetic Chemistry: Building Block for Amide Bond-Containing Compound Libraries

As a compound containing both a free carboxylic acid and a secondary amide functionality, this molecule can serve as a versatile building block for further derivatization through amide coupling, esterification, or reduction reactions [1]. The benzoic acid core provides a rigid aromatic scaffold suitable for generating compound libraries with defined spatial orientation, while the 3-methylbutanoyl side chain introduces hydrophobic character that can be exploited in fragment-based drug discovery . The commercial availability from multiple vendors (Santa Cruz, Matrix Scientific, ACCC) at defined purity (≥95%) supports its use as a synthetic intermediate .

Negative Control or Orthogonal Chemotype for Mefenamic Acid Studies

Given that one vendor erroneously conflates this compound with mefenamic acid, researchers studying fenamate-class NSAIDs or COX inhibition may deliberately employ this compound as a structurally distinct negative control [1]. Unlike mefenamic acid (an N-phenylanthranilic acid derivative, CAS 61-68-7), this compound features a phthalamic acid core with a 3-methylbutanoyl substituent, representing a distinct chemotype with no documented COX inhibitory activity . This application scenario leverages the mis-annotation to ensure experimental rigor in pharmacological studies where chemotype selectivity must be demonstrated.

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